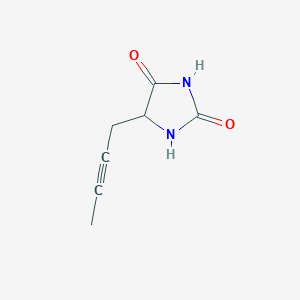![molecular formula C9H5NO2 B13797458 Furo[2,3-E]benzoxazole CAS No. 66037-80-7](/img/structure/B13797458.png)
Furo[2,3-E]benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[2,3-E]benzoxazole is a heterocyclic aromatic compound that features a fused ring system consisting of a benzene ring, an oxazole ring, and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Furo[2,3-E]benzoxazole typically involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. One common method is the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) at 50°C . Another approach involves the use of nanocatalysts, metal catalysts, or ionic liquid catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Furo[2,3-E]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed:
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of halogenated or nitrated benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Furo[2,3-E]benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and sensing.
Wirkmechanismus
The mechanism of action of Furo[2,3-E]benzoxazole involves its interaction with specific molecular targets and pathways. The compound can form non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . For example, benzoxazole derivatives have been shown to inhibit DNA topoisomerases, which are essential for DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
Furo[2,3-E]benzoxazole can be compared with other similar compounds, such as benzoxazole, benzothiazole, and benzimidazole:
Benzoxazole: Similar in structure but lacks the furan ring.
Benzothiazole: Contains a sulfur atom instead of an oxygen atom in the oxazole ring.
Benzimidazole: Features a nitrogen atom in the oxazole ring.
Uniqueness: this compound’s unique combination of a benzene ring, an oxazole ring, and a furan ring imparts distinct electronic and structural properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
66037-80-7 |
|---|---|
Molekularformel |
C9H5NO2 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
furo[2,3-e][1,3]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-7-8(10-5-12-7)9-6(1)3-4-11-9/h1-5H |
InChI-Schlüssel |
JNBOBWXVMMTWKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C1C=CO3)N=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


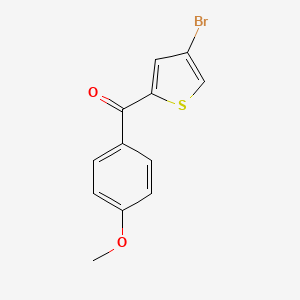
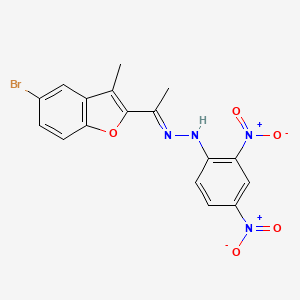

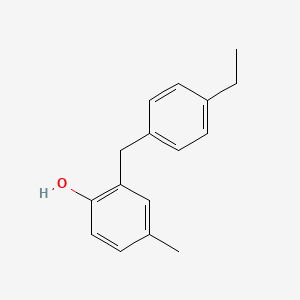
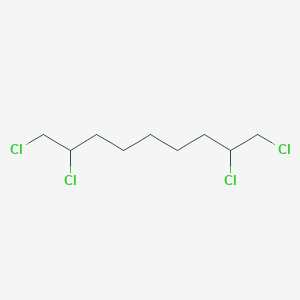

![Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate](/img/structure/B13797409.png)
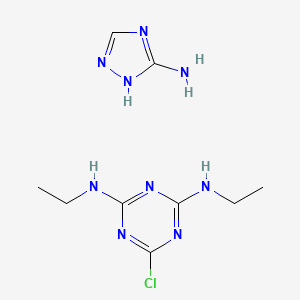
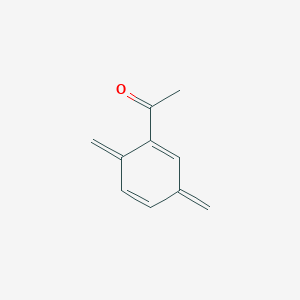
![[(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B13797430.png)
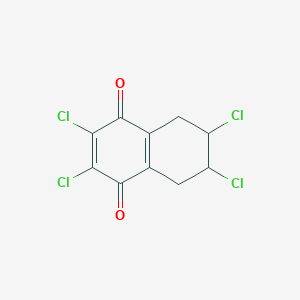

![N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline](/img/structure/B13797435.png)
